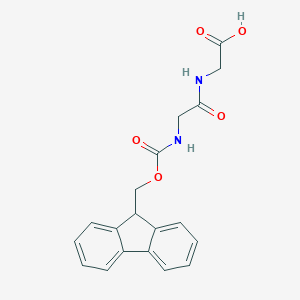

Fmoc-Gly-Gly-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKUOPULLUJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427067 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35665-38-4 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Gly-Gly-OH, a fundamental building block in peptide chemistry. The following sections detail the core methodologies, present quantitative data for process optimization, and offer visual representations of the experimental workflows.

Synthesis of this compound

The primary and most widely adopted method for the synthesis of this compound involves the N-acylation of the dipeptide Glycylglycine (Gly-Gly-OH) with an activated N-(9-fluorenylmethoxycarbonyl) derivative. The most common activating group is N-hydroxysuccinimide (OSu), making Fmoc-OSu a preferred reagent.

Synthetic Pathway: Reaction of Gly-Gly-OH with Fmoc-OSu

The synthesis proceeds via the reaction of the free amino group of Gly-Gly-OH with Fmoc-OSu in an aqueous alkaline solution. The base, typically sodium carbonate or potassium carbonate, deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of the Fmoc-OSu, leading to the formation of a stable amide bond.

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established patent literature, providing a reliable method for the synthesis of this compound with high yield and purity.[1]

Materials:

-

Glycylglycine (H-Gly-Gly-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Sodium Carbonate (Na₂CO₃) solution or 10% Potassium Carbonate (K₂CO₃) solution

-

Acetone

-

Toluene

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

Procedure:

-

Dissolution of Gly-Gly-OH: In a suitable reaction vessel, dissolve 6.1 grams (0.050 mole) of Gly-Gly-OH in 63 mL of a 10% sodium carbonate solution with stirring until the solid is completely dissolved.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve 16.8 grams (0.05 mole) of Fmoc-OSu in 60 mL of acetone.

-

Reaction: While maintaining the Gly-Gly-OH solution at 20°C, add the Fmoc-OSu solution dropwise over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a temperature of up to 30°C for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with approximately 50 mL of water.

-

Extract the aqueous solution with 80 mL of toluene to remove unreacted Fmoc-OSu and other organic impurities.

-

Separate the aqueous layer and acidify it to a pH of 2 with concentrated hydrochloric acid. This will cause the this compound to precipitate.

-

Extract the acidified aqueous layer with 100 mL of ethyl acetate.

-

Wash the organic phase with water.

-

-

Isolation: Concentrate the ethyl acetate layer under reduced pressure to induce the precipitation of a white solid.

-

Drying: Filter the white solid and dry it under vacuum to obtain the final product, this compound.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from two example syntheses described in the patent literature.[1]

| Parameter | Example 1 | Example 2 |

| Starting Material (Gly-Gly-OH) | 6.1 g (0.050 mol) | 6.1 g (0.050 mol) |

| Fmoc-ating Agent | Fmoc-ONSu | Fmoc-ONSu |

| Quantity of Fmoc-ating Agent | 16.8 g (0.050 mol) | 17.7 g (0.0525 mol) |

| Base | 10% Sodium Carbonate | 10% Potassium Carbonate |

| Reaction Time | 2 hours | 2 hours |

| Reaction Temperature | 20-30°C | 20-30°C |

| Product Yield | 16.1 g | 16.5 g |

| Molar Yield | 91% | 93% |

| Reported Purity | >99% | >99% |

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove any unreacted starting materials, byproducts, and residual solvents. The two primary methods for purification are crystallization and reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

The general workflow for the purification of this compound involves an initial isolation of the crude product followed by a high-purity polishing step.

Caption: General purification workflow for this compound.

Experimental Protocol for Purification by Crystallization

This protocol is adapted from a method for the closely related Fmoc-Gly-OH and can be optimized for this compound.[2]

Materials:

-

Crude this compound

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as ethyl acetate/hexane (a 1:2 ratio is a good starting point). Gentle heating may be applied to facilitate dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or at 4°C to induce crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound under vacuum.

Experimental Protocol for Purification by RP-HPLC

This is a general protocol for the purification of peptides and protected amino acids. The specific gradient and conditions should be optimized for this compound.

Materials and Equipment:

-

Crude this compound

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a small volume of mobile phase B or dimethylformamide (DMF), and filter through a 0.45 µm syringe filter.

-

Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B).

-

Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing mobile phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

-

Lyophilization: Pool the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white, fluffy solid.

Comparative Data for Purification Methods

The choice of purification method depends on the desired scale, purity requirements, and available equipment. The following table provides a general comparison.

| Parameter | Crystallization | RP-HPLC |

| Typical Purity | >98% | >99.5% |

| Typical Recovery Yield | 80-90% | 70-85% |

| Scalability | High (suitable for large scale) | Lower (more suitable for lab scale) |

| Cost | Low | High (equipment and solvent cost) |

| Throughput | High | Low |

| Solvent Consumption | Moderate | High |

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed by appropriate analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a critical reagent for researchers and professionals in the field of peptide science and drug development.

References

An In-depth Technical Guide to the Biochemical Applications of Fmoc-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyl)glycylglycine, or Fmoc-Gly-Gly-OH, is a pivotal dipeptide building block in modern biochemistry and pharmaceutical sciences. Its unique structure, combining the base-labile Fmoc protecting group with a flexible diglycine motif, makes it an indispensable tool in peptide synthesis and the construction of complex biomolecules. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and the logical frameworks governing its use.

Core Applications in Biochemistry

This compound serves two primary roles in biochemical research and drug development: as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) and as a versatile linker in the creation of Antibody-Drug Conjugates (ADCs).

-

Solid-Phase Peptide Synthesis (SPPS): The most common application of this compound is in the stepwise synthesis of peptides on a solid support.[1] The Fmoc group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[2] Incorporating this compound allows for the efficient, single-step addition of a diglycine unit. This is particularly advantageous for:

-

Introducing Flexible Spacers: The glycine residues lack side chains, providing maximal conformational flexibility to a peptide backbone.

-

Synthesizing Poly-Glycine Sequences: Using the dipeptide unit can improve coupling efficiency and reduce the number of synthesis cycles required for repetitive glycine sequences.[3]

-

Modifying Pharmacological Properties: The flexibility imparted by the Gly-Gly motif can influence the binding affinity and stability of peptide-based therapeutics.[4]

-

-

Linker in Antibody-Drug Conjugates (ADCs): this compound and its derivatives are crucial components in the design of ADCs, a class of targeted cancer therapies.[4][5] In this context, the dipeptide serves as part of a cleavable linker that connects a potent cytotoxic drug (the payload) to a monoclonal antibody.[] This linker is designed to be stable in systemic circulation but is cleaved by specific enzymes, such as cathepsins, which are often overexpressed within the lysosomes of tumor cells.[7][8][9] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the drug.[4] The Gly-Gly sequence can be part of a larger, enzyme-recognized motif, such as Gly-Gly-Phe-Gly.[10]

Data Presentation: Physicochemical Properties

Quantitative data for this compound is summarized below, providing key metrics for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 35665-38-4 | [4][11] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [11] |

| Molecular Weight | 354.4 g/mol | [11] |

| Appearance | White to off-white solid/powder | - |

| Purity (Typical) | ≥95% | - |

| Storage Temperature | -20°C | [11] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | - |

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound.

This protocol describes a standard manual synthesis cycle for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (e.g., H-Peptide-Wang Resin)

-

This compound

-

N,N-Dimethylformamide (DMF), synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Fritted syringe or automated peptide synthesizer

Methodology:

-

Resin Swelling:

-

Place the peptide-resin (1.0 eq) in a fritted reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin beads.

-

Drain the DMF.

-

-

Fmoc Deprotection (if applicable):

-

This step is performed on the N-terminally Fmoc-protected peptide-resin before coupling this compound.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

-

Add DIPEA (6.0 eq) to the solution. This initiates the activation of the carboxylic acid.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[13] Longer coupling times may be necessary for complex sequences.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

MeOH (3 times)

-

DMF (3 times)

-

-

-

Confirmation of Coupling (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates the successful coupling and consumption of all free primary amines.

-

The resin is now ready for the next deprotection and coupling cycle.

This protocol outlines a representative workflow for creating an ADC where a cytotoxic payload is attached to an antibody via a linker derived from this compound. This often involves extending the dipeptide and incorporating a self-immolative spacer like PABC (p-aminobenzyl carbamate).

Part A: Synthesis of the Linker-Payload Moiety

-

Linker Elongation (Example):

-

Using SPPS as described in Protocol 1, couple Fmoc-Phe-OH and then Fmoc-Gly-OH to a PABC-functionalized resin to create the sequence Fmoc-Gly-Gly-Phe-Gly-PABC-Resin.

-

-

Payload Conjugation:

-

Deprotect the C-terminal PABC group on the resin.

-

Couple the cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE), which has a compatible functional group, to the PABC spacer. This is typically done in solution phase after cleaving the linker from the resin. Alternatively, for a fully solid-phase approach, the payload is attached to the linker on-resin.

-

-

Fmoc Deprotection and Maleimide Functionalization:

-

Remove the N-terminal Fmoc group from the linker-payload construct using 20% piperidine in DMF.

-

React the newly exposed N-terminal amine with a heterobifunctional crosslinker, such as Maleimidocaproyl-succinimide (MC-NHS), to install a maleimide group. This creates the final linker-payload construct (e.g., MC-Gly-Gly-Phe-Gly-PABC-MMAE).

-

Purify the linker-payload construct using HPLC.

-

Part B: Antibody Conjugation

-

Antibody Reduction:

-

Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS) to expose free sulfhydryl (-SH) groups. The stoichiometry of TCEP to antibody controls the average number of sulfhydryls generated.

-

-

Conjugation Reaction:

-

Add the purified maleimide-functionalized linker-payload moiety to the reduced antibody solution.

-

The maleimide groups will react specifically with the free sulfhydryl groups on the antibody via a Michael addition reaction, forming a stable thioether bond.

-

Allow the reaction to proceed at room temperature or 4°C for several hours.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unreacted linker-payload and antibody using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

Characterize the final ADC using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity and integrity of the conjugate.

-

Mandatory Visualizations

The following diagrams illustrate the core workflows described in the protocols.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship of components in an ADC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. Peptide Linkers - Creative Biolabs [creativebiolabs.net]

- 10. Fmoc-Gly-Gly-Phe-Gly-OH, ADC linker, 1817857-75-2 | BroadPharm [broadpharm.com]

- 11. This compound, 35665-38-4 | BroadPharm [broadpharm.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-Gly-Gly-OH: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Gly-Gly-OH (N-(9-Fluorenylmethoxycarbonyl)glycyl-glycine), a key building block in contemporary biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, applications, and detailed experimental methodologies.

Core Chemical Data

This compound is a dipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS) and as a component in cleavable linkers for antibody-drug conjugates (ADCs). The N-terminal α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, allowing for sequential peptide chain elongation.

| Property | Value | Citations |

| CAS Number | 35665-38-4 | [1][2] |

| Molecular Weight | 354.36 g/mol | [3][4] |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [3][4] |

| Appearance | White to off-white powder or crystals | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C | [3] |

Applications in Research and Drug Development

This compound serves two primary roles in advanced scientific applications:

-

Solid-Phase Peptide Synthesis (SPPS): As a dipeptide unit, it facilitates the efficient synthesis of peptides containing poly-glycine sequences. The use of a dipeptide can help overcome challenges associated with the coupling of individual glycine residues, such as diketopiperazine formation. The Fmoc group is readily removed under mild basic conditions, typically with piperidine, to allow for the addition of the next amino acid in the sequence.

-

Antibody-Drug Conjugate (ADC) Linkers: The Gly-Gly motif can be incorporated into enzyme-cleavable linkers in ADCs. These linkers are designed to be stable in systemic circulation but are cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target tumor cells. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.

Experimental Protocols

Example Protocol: Solid-Phase Synthesis of a Poly-Glycine Containing Peptide (Bivalirudin Analogue)

This protocol describes the use of this compound in the synthesis of a peptide containing a Gly-Gly-Gly-Gly segment, as exemplified in the production of Bivalirudin.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Solid-phase synthesis resin (e.g., Wang resin pre-loaded with the C-terminal amino acid)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Methanol (MeOH)

-

Diethyl ether (for precipitation)

Methodology:

-

Resin Preparation: The synthesis begins with a suitable resin, pre-loaded with the C-terminal amino acid of the target peptide. The resin is swelled in DMF within a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for approximately 20 minutes. This is followed by thorough washing with DMF to remove residual piperidine and the cleaved Fmoc adduct.

-

Sequential Amino Acid Coupling: Subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence. Each coupling step involves the activation of the amino acid's carboxyl group with DIC/HOBt and reaction with the deprotected N-terminus of the resin-bound peptide.

-

Dipeptide Coupling for Poly-Glycine Segment: To synthesize the Gly-Gly-Gly-Gly segment, this compound is pre-activated with DIC/HOBt. This activated dipeptide is then coupled to the deprotected N-terminus of the growing peptide chain. This step is repeated to achieve the tetra-glycine sequence.

-

Final Deprotection and Washing: After the final amino acid is coupled, the terminal Fmoc group is removed. The peptide-resin is then washed with DMF, followed by MeOH, and dried under a vacuum.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Mechanism of Action for an ADC with a Gly-Gly Cleavable Linker.

References

The Strategic Role of Fmoc-Gly-Gly-OH in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the synthesis of complex and pure peptides is paramount. Fmoc-Gly-Gly-OH, an N-α-Fmoc-protected dipeptide of glycine, has emerged as a critical building block, offering solutions to some of the most persistent challenges in solid-phase peptide synthesis (SPPS) and enabling the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its applications, experimental protocols, and the quantitative advantages it offers in the synthesis of peptides and biotherapeutics.

Core Applications of this compound

This compound serves two primary roles in peptide chemistry: as a strategic tool for the incorporation of Gly-Gly moieties, particularly in challenging sequences, and as a cleavable linker in the design of ADCs.

Overcoming Challenges in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of poly-glycine sequences or peptides containing consecutive glycine residues often presents significant difficulties, leading to peptide aggregation and the formation of deletion or addition byproducts. The use of this compound as a single coupling unit can mitigate these issues. By introducing two glycine residues in a single coupling step, the number of cycles required for the synthesis of poly-glycine segments is halved, which can lead to a significant reduction in the accumulation of sequence-related impurities.[1]

Advantages in SPPS:

-

Reduced Impurity Formation: Minimizes the risk of single glycine deletions or additions, which are common in stepwise synthesis and can be difficult to separate during purification.[1]

-

Improved Synthesis Efficiency: Fewer coupling and deprotection cycles save time and reduce solvent consumption.

-

Enhanced Purity of Crude Peptides: Leads to a cleaner crude product, simplifying the subsequent purification process.[1]

Enabling Targeted Drug Delivery as a Cleavable Linker in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component that dictates the stability and efficacy of the ADC. This compound is a key component in the construction of enzyme-cleavable peptide linkers.[2][3] These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[][5] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[3]

Quantitative Data

The strategic use of this compound in the synthesis of the anticoagulant peptide Bivalirudin, which contains a poly-glycine sequence, demonstrates its quantitative benefits.

| Parameter | Synthesis using Fmoc-Gly-OH (Stepwise) | Synthesis using this compound | Reference |

| Purity of Crude Bivalirudin | Lower, with significant [des-Gly] and [+Gly] impurities | Higher, with reduced deletion and addition byproducts | [1] |

| [des-Gly]-Bivalirudin Impurity | Higher levels, difficult to separate | < 0.2% | [1] |

| [+Gly]-Bivalirudin Impurity | Higher levels, difficult to separate | < 0.2% | [1] |

| Final Purity after Purification | Requires more rigorous purification | > 99.0% | [1] |

Experimental Protocols

Protocol 1: Incorporation of a Gly-Gly-Gly-Gly Segment in SPPS using this compound

This protocol is adapted from the synthesis of Bivalirudin and illustrates the use of this compound to introduce a tetra-glycine sequence.[1]

1. Resin Preparation:

-

Start with a suitable resin, for example, a pre-loaded Wang or 2-chlorotrityl resin with the C-terminal amino acid of the target peptide.

-

Swell the resin in N,N-dimethylformamide (DMF).

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

2. Activation of this compound:

-

Dissolve 3 equivalents of this compound and 3 equivalents of N-hydroxybenzotriazole (HOBt) in DMF.

-

Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution to pre-activate the dipeptide for 10-15 minutes at room temperature.[1]

3. Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test.[6]

4. Washing:

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.

5. Second Coupling Cycle:

-

Repeat the Fmoc deprotection, activation, and coupling steps with a second unit of this compound to complete the Gly-Gly-Gly-Gly sequence.

6. Chain Elongation:

-

Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

7. Cleavage and Deprotection:

-

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) and methanol and dry under vacuum.

-

Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Gly-Gly-based Cleavable Linker

This protocol outlines the conceptual steps for constructing an ADC where this compound is part of the cleavable linker.

1. Linker-Payload Synthesis:

-

Synthesize a linker-payload conjugate. This typically involves:

-

Coupling this compound to a self-immolative spacer (e.g., p-aminobenzyl alcohol).

-

Attaching the cytotoxic drug to the other end of the spacer.

-

Modifying the N-terminus of the Gly-Gly dipeptide with a reactive group (e.g., maleimide) for conjugation to the antibody.

-

2. Antibody Modification:

-

Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Purify the reduced antibody to remove excess reducing agent.

3. Conjugation:

-

React the reduced antibody with the linker-payload conjugate. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

4. Purification and Characterization:

-

Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and excess linker-payload.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

Caption: SPPS workflow for incorporating a tetra-glycine sequence using this compound.

Caption: Mechanism of action of an ADC with a Gly-Gly-based enzyme-cleavable linker.

Conclusion

This compound is a valuable and versatile reagent in modern peptide chemistry. Its application in solid-phase peptide synthesis, particularly for the introduction of challenging poly-glycine sequences, offers significant advantages in terms of purity and efficiency. Furthermore, its role as a cornerstone in the construction of cleavable linkers for antibody-drug conjugates highlights its importance in the development of next-generation targeted therapeutics. The detailed protocols and quantitative data presented in this guide underscore the strategic value of this compound for researchers, scientists, and drug development professionals seeking to advance their peptide-based projects.

References

Fmoc-Gly-Gly-OH: An In-depth Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-OH is a pivotal dipeptide building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of a diglycine backbone, offers a strategic advantage in the synthesis of peptides, especially those containing repeating glycine motifs or requiring a flexible spacer element. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and drug development.

The Gly-Gly motif is a common feature in various biologically active peptides and proteins, contributing to structural flexibility. Glycine residues, lacking a side chain, can adopt a wider range of dihedral angles, influencing the secondary structure of peptides, such as the formation of β-turns.[1][2] The incorporation of this dipeptide unit can be crucial for achieving the desired conformation and biological activity of a synthetic peptide.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this dipeptide building block.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [3] |

| Molecular Weight | 354.36 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number | 35665-38-4 | [3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Reference |

| Dimethylformamide (DMF) | Soluble | Commonly used solvent in SPPS. | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | - | [4] |

| Methanol | Soluble | - | [4] |

| Water | Very low solubility | - | [4] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | - | [5] |

Table 3: Purity and Analytical Data for this compound

| Parameter | Typical Specification | Analytical Method | Reference |

| Purity | ≥97% to ≥99.98% | High-Performance Liquid Chromatography (HPLC) | [3][6] |

| Identity Confirmation | Consistent with structure | ¹H NMR Spectroscopy, Mass Spectrometry (MS) | [3][7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the standard SPPS cycle. This iterative process involves the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid or dipeptide.

Detailed Protocol for Coupling this compound

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin with N-terminal deprotected peptide

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Ensure the resin has been thoroughly washed with DMF after the previous Fmoc deprotection step to remove all traces of piperidine.[8]

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[9]

-

-

Coupling Reaction:

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test or a chloranil test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads for Kaiser test) indicates a complete coupling reaction.

-

If the test is positive, indicating incomplete coupling, the coupling step can be repeated with a fresh solution of activated this compound (a "double coupling").[11]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the resin extensively with DMF (e.g., 5 x 5 mL) to remove excess reagents and byproducts.[10]

-

Cleavage and Deprotection Protocol

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[10] The choice of scavengers depends on the amino acid composition of the peptide.[12]

-

Cleavage Reaction:

-

In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin.

-

Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[13]

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.[13]

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide range of peptides for therapeutic and research applications.

-

Bioactive Peptides: It is used in the synthesis of bioactive peptides where a flexible linker or a specific Gly-Gly motif is required for biological activity.[6]

-

Peptide Libraries: The use of dipeptide building blocks can streamline the synthesis of peptide libraries for drug screening and discovery.

-

Antibody-Drug Conjugates (ADCs): The Gly-Gly dipeptide can be part of a cleavable linker in ADCs, designed to be stable in circulation and release the cytotoxic payload upon internalization into target cells.

Logical Relationships in SPPS Troubleshooting

Effective troubleshooting is critical for successful peptide synthesis. The following diagram illustrates a logical approach to addressing common issues encountered during SPPS.

Conclusion

This compound is a valuable and versatile dipeptide building block for the synthesis of peptides. Its use can simplify the synthesis of glycine-rich sequences and introduce flexible linkers, which are often critical for the biological function of peptides. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize this compound in their peptide synthesis endeavors. A systematic approach to synthesis and troubleshooting, as outlined, will contribute to the successful preparation of high-purity peptides for a wide range of applications.

References

- 1. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. chemimpex.com [chemimpex.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-Gly-Gly-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine (Fmoc-Gly-Gly-OH), a fundamental building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for this dipeptide in public literature, this guide extrapolates from data on the closely related Fmoc-Gly-OH and general principles of peptide chemistry. We present representative solubility data in a variety of common laboratory solvents, detailed experimental protocols for determining solubility, and logical workflows to guide researchers in their experimental design. This document aims to be a valuable resource for scientists and professionals involved in peptide synthesis and drug development, facilitating the efficient and effective use of this compound.

Introduction to this compound and Its Importance

This compound is a dipeptide derivative where the N-terminus of the glycyl-glycine dipeptide is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This strategy enables the sequential addition of amino acids to a growing peptide chain attached to a solid support, minimizing side reactions and simplifying purification.

The solubility of Fmoc-protected amino acids and short peptides in various solvents is a critical factor for successful peptide synthesis. Inadequate solubility can lead to:

-

Poor reaction kinetics: Incomplete dissolution of the Fmoc-dipeptide can slow down the coupling reaction with the free amine on the resin-bound peptide.

-

Aggregation: Low solubility can promote the aggregation of the Fmoc-dipeptide, further hindering its reactivity.

-

Clogging of automated synthesizers: Undissolved particles can block the fluidic paths of automated peptide synthesizers, leading to failed syntheses.

Therefore, a thorough understanding of the solubility of this compound is paramount for optimizing peptide synthesis protocols and ensuring the production of high-quality peptides.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 354.36 g/mol |

| Appearance | White to off-white powder |

| pKa (Carboxylic Acid) | Approximately 3-4 (estimated) |

Solubility of this compound in Various Solvents

While specific quantitative solubility data for this compound is not extensively published, we can extrapolate from the known solubility of Fmoc-Gly-OH and the general principles governing peptide solubility. The addition of a second glycine residue will likely slightly decrease the overall solubility in non-polar solvents and may have a variable effect in polar solvents compared to Fmoc-Gly-OH.

The following table provides an estimated, representative summary of the solubility of this compound. It is crucial to note that these values are estimations and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 | Commonly used as the primary solvent in Fmoc-SPPS. Excellent solvent for most Fmoc-amino acids and peptides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Another excellent solvent for Fmoc-protected peptides. Can be a good alternative to DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 50 | Often used in peptide synthesis, with similar solvating properties to DMF. |

| Dichloromethane (DCM) | Non-polar | < 1 | Generally, Fmoc-protected peptides have low solubility in non-polar solvents. |

| Acetonitrile (ACN) | Polar Aprotic | 1 - 10 | Moderate solubility can be expected. Often used in HPLC mobile phases for peptide purification. |

| Tetrahydrofuran (THF) | Polar Aether | < 5 | Limited solubility is expected. |

| Methanol (MeOH) | Polar Protic | 1 - 10 | Moderate solubility. |

| Ethanol (EtOH) | Polar Protic | 1 - 5 | Similar to methanol, moderate solubility is expected. |

| Water (H₂O) | Polar Protic | < 0.1 | Insoluble in neutral water. The free carboxylic acid provides some potential for solubility in basic aqueous solutions. |

| 1% Acetic Acid in Water | Acidic Aqueous | 0.1 - 1 | The acidic conditions will protonate the carboxylate, likely not improving solubility significantly. |

| 1% Ammonium Hydroxide in Water | Basic Aqueous | 1 - 10 | The basic conditions will deprotonate the carboxylic acid, forming a more soluble salt. |

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a moderately polar molecule, this compound is most soluble in polar aprotic solvents that can effectively solvate both the non-polar Fmoc group and the polar peptide backbone.

-

Temperature: In most cases, solubility will increase with an increase in temperature. However, care must be taken to avoid thermal degradation of the compound.

-

pH (in aqueous solutions): The solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral pH, the carboxylic acid group is protonated, leading to low solubility. In basic solutions (pH > 8), the carboxylic acid is deprotonated to a carboxylate, which significantly increases its aqueous solubility.

-

Presence of Salts: The effect of salts on solubility can be complex (salting-in vs. salting-out effects) and should be determined empirically.

Experimental Protocols for Determining Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of this compound.

Saturated Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMF, DMSO, Water)

-

Small vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (due to the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF or DMSO).

-

Measurement: Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax) for the Fmoc group (around 265 nm).

-

Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the Beer-Lambert law and the calibration curve to determine the concentration of the diluted sample.

-

-

Final Solubility Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Visualization of Workflows and Relationships

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Workflow for Utilizing this compound in SPPS

Caption: Logical workflow for the use of this compound in Solid-Phase Peptide Synthesis.

Conclusion

While direct, quantitative solubility data for this compound is not abundant, this technical guide provides a robust framework for researchers working with this important dipeptide derivative. By understanding the physicochemical properties, the influence of different solvents, and by employing the detailed experimental protocols provided, scientists can confidently determine the solubility of this compound in their specific systems. The provided workflows offer a clear visual guide for both solubility determination and the application of this compound in the critical process of solid-phase peptide synthesis. This knowledge is essential for the optimization of reaction conditions, leading to higher purity and yield of the final peptide products, which is of utmost importance in research, and the development of new therapeutics.

An In-depth Technical Guide to Fmoc-Gly-Gly-OH: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental use of N-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine (Fmoc-Gly-Gly-OH). The data and protocols compiled herein are intended to support researchers and professionals in the fields of peptide synthesis, drug development, and chemical biology.

Chemical and Physical Properties

This compound is a dipeptide derivative widely utilized as a linker in the synthesis of peptides and in the construction of antibody-drug conjugates (ADCs). Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₂O₅ | [1] |

| Molecular Weight | 354.36 g/mol | [1] |

| CAS Number | 35665-38-4 | [1] |

| Appearance | White to off-white powder or crystals | |

| Assay | ≥95% | |

| Storage Temperature | 2-8°C |

Safety Data and Handling Precautions

General Handling

-

Work in a well-ventilated area to avoid inhalation of dust.

-

Avoid direct contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Dispose of waste according to local and international hazardous waste regulations.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust filter if working in a poorly ventilated area or with large quantities. |

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

This compound is a key building block in peptide synthesis. Below are representative experimental protocols for its synthesis and its use in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[2]

Materials:

-

Glycyl-glycine

-

10% Sodium carbonate solution

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Acetone

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 6.1 g (0.050 mol) of glycyl-glycine in 63 mL of 10% sodium carbonate solution with stirring.

-

In a separate flask, dissolve 16.8 g (0.05 mol) of Fmoc-OSu in 60 mL of acetone.

-

At 20°C, add the Fmoc-OSu solution dropwise to the glycyl-glycine solution over 30 minutes.

-

After the addition is complete, stir the reaction mixture at 30°C for 2 hours.

-

Dilute the reaction mixture with approximately 50 mL of water.

-

Extract the aqueous solution with 80 mL of toluene to remove impurities.

-

Acidify the aqueous layer to a pH of 2 with concentrated HCl.

-

Extract the acidified aqueous layer three times with 100 mL of ethyl acetate each.

-

Combine the organic phases, wash with water, and then concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to obtain a white solid of this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a dipeptide building block in SPPS to introduce a Gly-Gly motif.

Materials:

-

Resin with a free amino group (e.g., Rink Amide resin)

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin in the reaction solvent (e.g., DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.

-

Washing: Thoroughly wash the resin with the reaction solvent to remove residual piperidine.

-

Coupling: a. In a separate vessel, dissolve this compound, the coupling agent, and the base in the reaction solvent. b. Add the activated this compound solution to the deprotected resin. c. Agitate the mixture for the required coupling time (typically 1-2 hours).

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps with the next desired Fmoc-amino acid to elongate the peptide chain.

References

A Technical Guide to High-Purity Fmoc-Gly-Gly-OH for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Nα-Fmoc-glycyl-glycine (Fmoc-Gly-Gly-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and various applications in drug discovery and development. This document details the commercial availability of high-purity this compound, presents key quality control methodologies, and explores the biological significance of the underlying glycyl-glycine (Gly-Gly) dipeptide.

Commercial Sourcing and Quality Benchmarks of this compound

The quality of synthetic peptides is critically dependent on the purity of the constituent building blocks. This compound is offered by several reputable suppliers, with purity being a key differentiator. High-purity material ensures minimal side reactions and simplifies the purification of the final peptide product. The following table summarizes the typical specifications from various commercial suppliers.

| Supplier/Brand | Purity Specification | Analytical Methods | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥95% to ≥98.0% (TLC, HPLC) | HPLC, Titration | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

| MedchemExpress | 99.98% | HPLC, ¹H NMR | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

| APExBIO | >98% | HPLC, NMR | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

| Chem-Impex | ≥97% (HPLC) | HPLC | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

| BroadPharm | High Purity | NMR | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

| BOC Sciences | High Purity | Not specified | 35665-38-4 | C₁₉H₁₈N₂O₅ | 354.36 |

Experimental Protocols

Detailed and validated protocols are essential for the successful application of this compound in peptide synthesis and for ensuring its quality.

Protocol 1: Synthesis of this compound

This protocol is based on the N-acylation of glycyl-glycine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Materials:

-

Glycyl-glycine (Gly-Gly)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Acetone

-

Toluene

-

Ethyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

Procedure:

-

Dissolve 6.1 grams (0.050 mole) of glycyl-glycine in 63 mL of a 10% aqueous sodium carbonate solution with stirring until fully dissolved.

-

In a separate flask, dissolve 16.8 grams (0.05 mole) of Fmoc-ONSu in 60 mL of acetone.

-

While maintaining the glycyl-glycine solution at 20°C, add the Fmoc-ONSu solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at a temperature below 30°C for 2 hours.

-

Dilute the reaction mixture with approximately 50 mL of water.

-

Extract the aqueous solution with 80 mL of toluene to remove unreacted Fmoc-OSu and byproducts.

-

Carefully acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid. A white solid should precipitate.

-

Extract the acidified aqueous layer with 100 mL of ethyl acetate.

-

Wash the organic phase with water.

-

Concentrate the organic phase under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.

-

Filter the solid product, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound.[1]

Protocol 2: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound sample

-

Methanol or a suitable solvent for sample dissolution

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-40 min: 95% A, 5% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Core Concepts and Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis, a technique that allows for the stepwise assembly of a peptide chain on a solid support. The following diagram illustrates a typical SPPS cycle for the incorporation of this compound.

Biological Significance of the Gly-Gly Motif and a Relevant Signaling Pathway

While this compound is a synthetic molecule, the unprotected Gly-Gly dipeptide has biological relevance. It is the simplest peptide and can be found in various biological systems.[2][3] Some studies suggest that dipeptides can be absorbed and have biological activity. For instance, the dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in HepG2 cells through the Peptide Transporter 1 (PepT1) and subsequent activation of the JAK2/STAT5 signaling pathway.[4] Although this study focuses on Pro-Gly, it highlights a mechanism by which dipeptides can influence cellular signaling. The following diagram illustrates this pathway.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its quality attributes, proper handling, and application in synthetic protocols is paramount for achieving desired outcomes. Furthermore, exploring the biological activities of the resulting di- and polypeptide structures can unveil novel therapeutic opportunities. The information and protocols provided in this guide aim to support the effective utilization of this compound in advancing scientific research.

References

The Core Function of Fmoc Protection in Gly-Gly Dipeptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group's essential role in the solid-phase peptide synthesis (SPPS) of the Gly-Gly dipeptide. We will explore the underlying chemical principles, present detailed experimental protocols, summarize key quantitative data, and illustrate the synthesis workflow and reaction mechanisms.

Introduction: The Imperative for Nα-Protection in Peptide Synthesis

The synthesis of peptides, including the simple Gly-Gly dipeptide, requires the sequential formation of amide (peptide) bonds between amino acids. This process presents a fundamental chemical challenge: amino acids are bifunctional, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without strategic intervention, attempts to form a peptide bond would result in uncontrolled polymerization and a mixture of undesirable products.[1][2]

To achieve a controlled, stepwise synthesis, it is necessary to temporarily block the reactive Nα-amino group of the incoming amino acid. This "protecting group" must be stable during the peptide bond formation (coupling) step but readily removable under conditions that do not cleave the growing peptide chain from its solid support or remove other necessary protecting groups.[2][3] The Fmoc group is a cornerstone of modern SPPS, fulfilling these requirements with high efficiency.[1][4]

The Role and Mechanism of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group.[5] Its primary function is to render the Nα-amine of an amino acid, in this case, glycine, temporarily unreactive.[4][6] This allows the carboxyl group of the Fmoc-protected glycine (Fmoc-Gly-OH) to be activated and coupled to the free amine of another molecule—in SPPS, this is typically an amino acid anchored to a solid resin support.[3]

The key advantages of the Fmoc group in SPPS are:

-

Acid Stability : It is stable to the acidic conditions often used to cleave the final peptide from the resin and remove side-chain protecting groups (e.g., using trifluoroacetic acid, TFA).[7] This orthogonality is a fundamental principle of modern SPPS.

-

Mild Cleavage Conditions : The Fmoc group is rapidly removed by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] These conditions do not harm the acid-labile linkages to the resin or side chains.[5]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the relatively acidic proton on the fluorenyl ring system by a base, such as piperidine. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound glycine. The highly reactive DBF byproduct is subsequently trapped by the amine base (piperidine) to form a stable adduct, preventing unwanted side reactions with the newly deprotected peptide chain.[9]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Synthesis Workflow for Gly-Gly Dipeptide

The synthesis of Gly-Gly follows a cyclical process characteristic of Fmoc-based SPPS. The entire process is conducted while the growing peptide is anchored to an insoluble resin, which simplifies purification at each stage to simple filtration and washing.[10]

Caption: Overall workflow for the solid-phase synthesis of Gly-Gly.

Quantitative Data Summary

The efficiency of each step in SPPS is critical, as inefficiencies are compounded over the course of the synthesis. For a simple dipeptide like Gly-Gly, high yields are expected.

| Parameter | Value | Unit | Notes |

| Resin Loading (Fmoc-Gly-OH) | |||

| - First Coupling | ~55 | % | Yield can be increased with a second coupling.[8] |

| - Second Coupling | >95 | % | A repeated coupling step drives the reaction to completion.[8] |

| Fmoc Deprotection | >99 | % | Typically monitored by UV spectroscopy of the DBF-piperidine adduct.[11] |

| Coupling Efficiency (2nd Gly) | >99 | % | Monitored by a qualitative colorimetric test (e.g., Kaiser test). |

| Final Crude Product Yield | 85 - 95 | % | Refers to the yield after cleavage from the resin. A yield of 88.3% has been reported for the similar Gly-Ala dipeptide.[12] Solution-phase synthesis of Fmoc-Gly-Gly-OH reports yields of 91-93%.[5] |

| Final Purity (Crude) | >90 | % | Purity is assessed by analytical techniques like RP-HPLC and Mass Spectrometry. |

Detailed Experimental Protocol: Synthesis of H-Gly-Gly-OH

This protocol outlines the manual synthesis of H-Gly-Gly-OH on a 0.1 mmol scale using Wang resin, which yields a C-terminal carboxylic acid upon cleavage.

Materials and Reagents:

-

Wang Resin (substitution ~0.5 mmol/g)

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

D.I. Water

-

Diethyl ether, cold

Protocol Steps:

-

Resin Preparation and First Glycine Loading: a. Place 200 mg of Wang resin (~0.1 mmol) in a reaction vessel. b. Swell the resin in 5 mL of DMF for 30 minutes, then drain. c. In a separate vial, dissolve Fmoc-Gly-OH (149 mg, 0.5 mmol, 5 equiv.), HOBt (77 mg, 0.5 mmol, 5 equiv.), and DIC (78 µL, 0.5 mmol, 5 equiv.) in 3 mL of DMF. d. Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature. e. Drain the coupling solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Fmoc Deprotection (First Glycine): a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF. Agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. The resin now has a free amine (H₂N-Gly-Resin).

-

Coupling of Second Glycine: a. Prepare an activated solution of Fmoc-Gly-OH as described in step 1c. b. Add the activated solution to the deprotected resin from step 2d. c. Agitate for 1-2 hours at room temperature. d. Drain and wash the resin with DMF (3x) and DCM (3x). e. (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

-

Final Fmoc Deprotection: a. Repeat the deprotection procedure as described in steps 2a-2d to remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Peptide Isolation: a. Wash the deprotected peptide-resin with DCM (3x) and dry under a stream of nitrogen. b. Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 200 mg of resin, use 2 mL of cocktail. (Caution: Handle TFA in a fume hood with appropriate PPE). c. Add the cleavage cocktail to the dry peptide-resin. Agitate for 2 hours at room temperature. d. Filter the resin and collect the filtrate into a centrifuge tube. e. Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether. f. Centrifuge the mixture to pellet the white peptide precipitate. Decant the ether. g. Wash the pellet with cold ether two more times. h. Dry the final H-Gly-Gly-OH peptide under vacuum.

Potential Side Reactions: Diketopiperazine (DKP) Formation

A primary side reaction during the synthesis of dipeptides on solid support is the formation of diketopiperazine (DKP).[6] After the deprotection of the second amino acid (forming H₂N-Gly-Gly-Resin), the newly liberated N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage anchoring the peptide to the resin.[13] This attack cleaves the dipeptide from the resin as a stable six-membered cyclic product, cyclo(Gly-Gly). This results in a significant loss of yield.[6]

Strategies to minimize DKP formation include:

-

Using 2-chlorotrityl chloride resin: This resin is more sterically hindered, which disfavors the intramolecular cyclization.

-

Coupling a pre-formed dipeptide: Instead of stepwise addition, this compound can be coupled directly to the first amino acid on the resin, bypassing the vulnerable dipeptide stage.[7]

-

Modifying deprotection conditions: Using alternative deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger can sometimes reduce DKP formation compared to standard piperidine treatment.[13]

Caption: Mechanism of diketopiperazine (DKP) side-product formation.

Conclusion

The Fmoc protecting group is a sophisticated and indispensable tool in the synthesis of peptides like Gly-Gly. Its stability under coupling conditions and lability to mild base provides the orthogonal protection scheme necessary for modern solid-phase peptide synthesis. By preventing unwanted polymerization and enabling controlled, stepwise chain elongation, the Fmoc group allows for the efficient and high-purity synthesis of peptides. A thorough understanding of its function, the synthesis workflow, and potential side reactions is critical for researchers aiming to produce high-quality peptides for applications ranging from basic research to therapeutic drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. kilobio.com [kilobio.com]

- 5. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The solid-phase synthesis of the dipeptide Gly-Ala | Chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Fmoc-Gly-Gly-OH

Introduction